An In-Depth Technical Guide to the Basic Properties of 3-Chloro-5-(trifluoromethyl)benzonitrile
An In-Depth Technical Guide to the Basic Properties of 3-Chloro-5-(trifluoromethyl)benzonitrile
Executive Overview
This technical guide provides a comprehensive analysis of the fundamental physicochemical and spectroscopic properties of 3-Chloro-5-(trifluoromethyl)benzonitrile. As a key fluorinated building block, this compound serves as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The presence of three distinct functional groups—nitrile, chloro, and trifluoromethyl—on the aromatic ring imparts a unique reactivity profile and desirable metabolic characteristics to its derivatives. This document consolidates essential data for researchers and drug development professionals, offering insights into its structural characteristics, spectroscopic profile, safe handling, and analytical workflows.
Introduction: The Strategic Importance of Trifluoromethylated Benzonitriles
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. 3-Chloro-5-(trifluoromethyl)benzonitrile is a versatile chemical compound valued for this unique trifluoromethyl group, which augments its stability and reactivity.[1] It serves as a pivotal intermediate in the production of high-value downstream products, including novel therapeutic agents and advanced crop protection chemicals.[1] Its utility in synthesizing anti-inflammatory and anti-cancer agents highlights its significance in modern drug discovery pipelines.[1] This guide aims to provide the foundational knowledge required for its effective application in a research and development setting.
Core Physicochemical Properties
The fundamental properties of a compound are critical for its practical application in a laboratory setting, influencing everything from reaction stoichiometry to purification and storage. The key physicochemical properties of 3-Chloro-5-(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 693245-52-2 | [1] |
| Molecular Formula | C₈H₃ClF₃N | [1][2] |
| Molecular Weight | 205.56 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Refractive Index (n20D) | ~1.48 | [1] |
| Predicted XlogP | 3.2 | [2] |
| Storage Conditions | Store at room temperature | [1] |
Spectroscopic & Structural Elucidation
A thorough understanding of a molecule's spectroscopic signature is essential for identity confirmation, purity assessment, and structural analysis.
4.1 Vibrational Spectroscopy (FT-IR & FT-Raman) The vibrational spectra of 3-Chloro-5-(trifluoromethyl)benzonitrile are complex due to the various functional groups. Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been conducted to assign and understand its FT-IR and FT-Raman spectra.[3] This computational approach allows for the precise correlation of experimental vibrational frequencies with specific molecular motions, confirming the molecular structure and providing insights into the molecule's stability and chemical reactivity.[3]
Key expected vibrational modes include:
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C≡N stretch: A sharp, intense band in the ~2230-2240 cm⁻¹ region.
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C-F stretches: Strong, characteristic bands in the ~1100-1350 cm⁻¹ region.
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C-Cl stretch: A band typically found in the ~600-800 cm⁻¹ region.
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Aromatic C-H and C=C stretches: Multiple bands in the ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹ regions, respectively.
4.2 Mass Spectrometry (MS) Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For 3-Chloro-5-(trifluoromethyl)benzonitrile, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 205, accompanied by a characteristic M+2 peak at m/z 207 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of Cl, CN, or CF₃ radicals. Advanced techniques can provide collision cross-section (CCS) data, which relates to the ion's shape in the gas phase.
Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.99790 | 133.7 |
| [M+Na]⁺ | 227.97984 | 146.5 |
| [M-H]⁻ | 203.98334 | 134.0 |
Data sourced from computational predictions.[2]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Each signal would appear as a finely split multiplet (e.g., singlet or narrow triplet) due to small meta-couplings between them.
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¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the nitrile group (-C≡N) will appear around 115-120 ppm. The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the fluorine atoms. The remaining aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of all three substituents.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms of the -CF₃ group are chemically equivalent and there are no neighboring protons or other fluorine atoms to couple with.
Reactivity Profile & Synthetic Utility
The chemical behavior of 3-Chloro-5-(trifluoromethyl)benzonitrile is dictated by the electronic properties of its three substituents. All three groups (-CN, -Cl, -CF₃) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The nitrile group provides a handle for transformation into amines, carboxylic acids, or tetrazoles, making it a versatile synthetic precursor.
Caption: Influence of substituents on the aromatic core.
Safety, Handling, & Storage
6.1 Hazard Profile While a specific, publicly available Safety Data Sheet (SDS) for 3-Chloro-5-(trifluoromethyl)benzonitrile was not identified in the search results, compounds with similar structures (e.g., halogenated, trifluoromethylated benzonitriles) are typically classified as hazardous. General precautions should be based on analogous compounds, which are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. It is imperative to consult the supplier-specific SDS prior to any handling or use.
6.2 Recommended Handling Procedures
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
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Hygiene: Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
6.3 Storage The compound should be stored at room temperature in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[1]
Experimental Workflows
A systematic workflow is critical for verifying the identity and purity of starting materials.
Caption: Workflow for physicochemical & spectroscopic characterization.
Protocol 7.1: Standard Protocol for Acquiring ¹H NMR Spectrum
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Materials: 3-Chloro-5-(trifluoromethyl)benzonitrile, Deuterated Chloroform (CDCl₃), NMR tube, Pasteur pipette, volumetric flask.
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Sample Preparation: a. Accurately weigh approximately 5-10 mg of 3-Chloro-5-(trifluoromethyl)benzonitrile directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ to the vial. c. Gently swirl the vial until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the tube gauge. b. Insert the sample into the NMR spectrometer. c. Lock onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition: a. Set the appropriate spectral width and acquisition time for a ¹H NMR spectrum. b. Acquire the spectrum using a standard pulse program with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm. c. Integrate the signals and analyze the chemical shifts and coupling patterns.
Conclusion
3-Chloro-5-(trifluoromethyl)benzonitrile is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its unique electronic structure, governed by the interplay of its chloro, nitrile, and trifluoromethyl substituents, makes it an attractive building block for creating novel molecules in the life sciences. The analytical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their synthetic endeavors.
References
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PubChemLite. (n.d.). 3-chloro-5-(trifluoromethyl)benzonitrile (C8H3ClF3N). Retrieved from [Link]
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Valli Chitra, S., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231–240. Retrieved from [Link]
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